Enhanced Antibacterial Activity of 3-Bromo-4-hydroxybenzoate Esters Compared to Parent and Halogenated Analogs
The butyl ester of 3-bromo-4-hydroxybenzoic acid exhibits approximately 4-fold greater antibacterial activity against Hiochi bacteria (Bacillus saprogenes) compared to the corresponding butyl ester of the non-halogenated parent compound 4-hydroxybenzoic acid. This represents a quantifiable enhancement directly attributable to bromine substitution. Furthermore, the antibacterial activity of halogenated derivatives follows the order iodine > bromine > chlorine, establishing a clear halogen-dependent activity gradient [1].
| Evidence Dimension | Antibacterial activity (relative potency) |
|---|---|
| Target Compound Data | Butyl 3-bromo-4-hydroxybenzoate: approximately 4× activity of butyl 4-hydroxybenzoate |
| Comparator Or Baseline | Butyl 4-hydroxybenzoate (non-halogenated parent); butyl 3-iodo-4-hydroxybenzoate (ca. 8× activity of parent) |
| Quantified Difference | ~4× enhancement over non-halogenated parent; bromine provides intermediate activity between chlorine and iodine |
| Conditions | Antibacterial tests against Hiochi bacteria (Bacillus saprogenes) in Japanese Sake |
Why This Matters
This quantitative activity differential informs selection for applications requiring enhanced antimicrobial potency without resorting to iodine, which may introduce different physicochemical or toxicity profiles.
- [1] Studies on Antiseptics for Foodstuff. LXXIII. 3-Halogeno-4-hydroxybenzoic Acid Esters. Yakugaku Zasshi 1972, 92(6), 768-771. URL: https://www.jstage.jst.go.jp/article/yakushi1947/92/6/92_6_768/_article/-char/en View Source
